
3-(Boc-aminomethyl)-3-hydroxypyrrolidine
Overview
Description
3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a chemical compound that features a pyrrolidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine typically involves the protection of the aminomethyl group with a Boc group. One common method involves the reaction of 3-hydroxypyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free aminomethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Acidic conditions, such as treatment with trifluoroacetic acid, can remove the Boc group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-(Boc-aminomethyl)-3-oxopyrrolidine.
Reduction: Formation of 3-aminomethyl-3-hydroxypyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Boc-aminomethyl)-3-hydroxypyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine depends on its specific application. In organic synthesis, it acts as a building block that can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
3-(Cbz-aminomethyl)-3-hydroxypyrrolidine: Similar structure but with a benzyl carbamate (Cbz) protecting group instead of Boc.
3-(Fmoc-aminomethyl)-3-hydroxypyrrolidine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
3-(Alloc-aminomethyl)-3-hydroxypyrrolidine: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness: 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions, making it a versatile intermediate in organic synthesis.
Biological Activity
3-(Boc-aminomethyl)-3-hydroxypyrrolidine, a compound characterized by its unique pyrrolidine structure and a Boc (tert-butyloxycarbonyl) protecting group, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₅N₃O₂, with a molecular weight of 171.22 g/mol. Its structure includes a hydroxyl group and an amine, which are critical for its biological interactions.
Canonical SMILES : CC(C(=O)O)N(C(=O)O)C1CCN(C1)C(=O)O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for target proteins.
- Enzyme Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, potentially impacting metabolic processes and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor potential of various hydroxypyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy .
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis. This mechanism is crucial in cancer biology.
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrolidine derivatives, indicating their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the critical parameters for synthesizing 3-(Boc-aminomethyl)-3-hydroxypyrrolidine in laboratory settings?
- Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the aminomethyl moiety of 3-hydroxypyrrolidine under anhydrous conditions. Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) are preferred due to the compound’s solubility profile .
- Temperature : Reactions are often conducted at room temperature to avoid premature Boc deprotection.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended .
- Data Table :
Parameter | Value/Recommendation | Source |
---|---|---|
Molecular Weight | 200.28 g/mol | |
Boiling Point | 303.9±15.0 °C (760 mmHg) | |
Storage Temperature | -20°C (dry, inert atmosphere) |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) should be used to avoid moisture .
- Handling : Use gloves and eye protection. Avoid contact with acids or bases during weighing to prevent premature deprotection .
Q. What analytical methods are suitable for confirming the purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integrity and pyrrolidine ring substitution patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment.
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 201.3) .
Q. What solvents are optimal for dissolving this compound in synthetic workflows?
- Methodological Answer : The compound dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane or THF. Avoid non-polar solvents (hexane, toluene) due to poor solubility .
Q. How can researchers mitigate risks during Boc deprotection of this compound?
- Methodological Answer :
- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0–25°C for 1–2 hours.
- Neutralization : Quench with cold aqueous NaHCO₃ to avoid exothermic reactions.
- Workup : Extract the free amine with ethyl acetate and dry over MgSO₄ .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in multi-step syntheses?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or in-situ IR to track Boc stability during reactions.
- Temperature Control : Maintain ≤30°C during coupling reactions to prevent side reactions.
- Catalyst Selection : For amide bond formation, HATU or EDCI/HOBt systems improve efficiency .
- Data Table :
Issue | Mitigation Strategy | Source |
---|---|---|
Low Coupling Efficiency | Use HATU (0.95 eq) as catalyst | |
Boc Deprotection Delays | Increase TFA concentration (≥50% v/v) |
Q. What strategies address discrepancies in reported reaction outcomes for Boc-protected intermediates?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound before use to remove impurities affecting reactivity.
- Moisture Control : Use molecular sieves in reaction mixtures to prevent Boc hydrolysis.
- Literature Cross-Validation : Compare methods from peer-reviewed syntheses (e.g., catalytic hydrogenation vs. acidolysis) .
Q. How does the stereochemistry of 3-hydroxypyrrolidine impact the reactivity of this compound?
- Methodological Answer :
- Chiral Analysis : Use chiral HPLC or optical rotation to confirm enantiopurity.
- Steric Effects : The (S)-enantiomer may exhibit faster deprotection rates due to reduced steric hindrance (see analogs in ).
Q. What are the implications of hygroscopicity in large-scale syntheses involving this compound?
- Methodological Answer :
- Scale-Up Adjustments : Use gloveboxes or controlled humidity environments (<10% RH) during weighing.
- Solvent Drying : Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize water ingress .
Q. How can computational modeling guide the design of derivatives based on this compound?
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOWYHAHPHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125033-59-2 | |
Record name | tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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